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Compound of Interest

Compound Name: A 80556

Cat. No.: B1666411 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological profile of A-

80556, a novel fluoroquinolone antibiotic. The available data robustly characterizes its

antibacterial activity and provides initial insights into its pharmacokinetic and pharmacodynamic

properties. However, it is critical to note at the outset that current scientific literature does not

contain information regarding the effects of A-80556 on mammalian cell signaling pathways.

Therefore, the mandatory visualization of such pathways cannot be fulfilled at this time.

Core Pharmacological Activity: Antibacterial
Efficacy
A-80556 is distinguished by its potent and broad-spectrum antibacterial activity against a range

of Gram-positive, Gram-negative, and anaerobic organisms.[1] Its primary mechanism of

action, characteristic of fluoroquinolones, is the inhibition of bacterial DNA gyrase and

topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and

recombination.

In Vitro Antibacterial Spectrum
A-80556 has demonstrated significant in vitro activity, often exceeding that of other

fluoroquinolones such as ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin, particularly

against Gram-positive bacteria.[1] The minimum inhibitory concentration for 90% of isolates

(MIC90) for key pathogens is summarized below.
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Bacterial Species Strain Type MIC90 (µg/mL)
Comparator:
Ciprofloxacin
MIC90 (µg/mL)

Staphylococcus

aureus

Fluoroquinolone-

Susceptible
0.12[1] -

Staphylococcus

aureus

Ciprofloxacin-

Resistant
4.0[1] >128[1]

Streptococcus

pneumoniae
- 0.12[1] -

Escherichia coli - 0.06[1] ≤0.03[1]

Pseudomonas

aeruginosa
- 4.0[1] 2.0[1]

Acinetobacter spp. - 0.12[1] 0.5[1]

Bacteroides fragilis - 2.0[1] 16[1]

In Vivo Efficacy
The in vivo antibacterial efficacy of A-80556 has been demonstrated in experimental infection

models in mice, showing consistency with its in vitro activity and favorable oral absorption.[1]

Pharmacokinetics and Pharmacodynamics
A study utilizing a rabbit model of Streptococcus pneumoniae meningitis provides key

pharmacokinetic and pharmacodynamic insights into A-80556.

Pharmacokinetic Parameters in Rabbits
Following a 10 mg/kg intravenous administration, the plasma pharmacokinetic parameters of A-

80556 were determined as follows:
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Parameter Value

AUC0-∞ 2.40 ± 0.272 µg·h/mL

T1/2β 1.07 ± 0.011 h

Vd 6.35 ± 0.50 L/kg

Clt 4.23 ± 0.48 L/h·kg

CSF Penetration 18.21%

Pharmacodynamics in a Meningitis Model
In the same rabbit model, A-80556 demonstrated significant pharmacodynamic activity, with

time-kill curves showing a 3-log reduction in bacterial counts in the cerebrospinal fluid (CSF)

within 2 hours of administration, an effect that was sustained for the subsequent four hours of

the experiment.

Experimental Protocols
Determination of In Vitro Antibacterial Activity (MICs)
The minimum inhibitory concentrations (MICs) are typically determined using standardized

broth microdilution or agar dilution methods as described by the Clinical and Laboratory

Standards Institute (CLSI).

General Protocol Outline:

Bacterial Strain Preparation: Inocula are prepared from fresh, actively growing bacterial

cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).

Antimicrobial Agent Preparation: A-80556 is serially diluted in appropriate growth medium to

create a range of concentrations.

Inoculation: The standardized bacterial suspension is inoculated into each concentration of

the antimicrobial agent.

Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric and

temperature conditions for a defined period (e.g., 18-24 hours).
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MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial

agent that completely inhibits visible growth of the organism.

Pharmacokinetic Study in a Rabbit Meningitis Model
Animal Model: An experimental meningitis model is established in rabbits, typically through

intracisternal injection of a standardized inoculum of Streptococcus pneumoniae.

Drug Administration and Sampling:

A-80556 is administered intravenously at a defined dose.

Blood samples are collected at multiple time points post-administration.

Cerebrospinal fluid (CSF) is sampled, for instance, via microdialysis, at corresponding time

points to determine drug penetration and bacterial counts.

Sample Analysis:

Plasma and CSF concentrations of A-80556 are quantified using a validated analytical

method, such as high-performance liquid chromatography (HPLC).

Pharmacokinetic parameters are calculated from the plasma concentration-time data using

appropriate software.

Bacterial counts in the CSF are determined by plating serial dilutions and counting colony-

forming units (CFUs) to generate time-kill curves.

Signaling Pathways and Non-Antibiotic
Pharmacology
A thorough search of the scientific literature did not yield any studies investigating the effects of

A-80556 on mammalian cell signaling pathways or any other non-antibiotic pharmacological

activities. The mechanism of action of fluoroquinolones is generally considered specific to

bacterial topoisomerases. While some fluoroquinolones have been reported to have off-target

effects in mammalian cells, no such data is currently available for A-80556.
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Workflow for Investigating Potential Mammalian Cell Effects:

Should research in this area be undertaken, a potential experimental workflow could involve

the following steps:

In Vitro Assessment

In Vivo Evaluation

Select Relevant Mammalian Cell Lines
(e.g., neuronal, hepatic, renal)

Cytotoxicity Assays
(e.g., MTT, LDH)

Target Identification
(e.g., Affinity Chromatography, Proteomics)

If non-toxic at relevant concentrations
Signaling Pathway Analysis

(e.g., Western Blot, Reporter Assays)

Select Appropriate Animal Model Pharmacokinetic/Pharmacodynamic Studies Toxicology and Safety Pharmacology

cluster_in_vitro cluster_in_vivoProgress to in vivo if warranted

Click to download full resolution via product page

Caption: A generalized workflow for evaluating the potential effects of a compound on

mammalian cells.

Conclusion
A-80556 is a potent fluoroquinolone antibiotic with a well-defined in vitro and in vivo

antibacterial profile. Its enhanced activity against certain Gram-positive and resistant bacterial

strains makes it a compound of interest for further investigation in the context of infectious

diseases. The available pharmacokinetic data in a relevant animal model provides a foundation

for understanding its distribution and efficacy. However, a significant gap exists in the

understanding of its broader pharmacological profile, specifically concerning its interaction with
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mammalian cells and signaling pathways. Future research is required to elucidate any potential

non-antibiotic effects of A-80556 to fully characterize its safety and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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